molecular formula C15H18N2O B15174291 2-Methyl-8-piperidin-4-yloxyquinoline

2-Methyl-8-piperidin-4-yloxyquinoline

Cat. No.: B15174291
M. Wt: 242.32 g/mol
InChI Key: ZRDJFIZLLXNEPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-8-piperidin-4-yloxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with piperidine in the presence of a suitable base and solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-Methyl-8-piperidin-4-yloxyquinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-8-piperidin-4-yloxyquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-piperidin-4-yloxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, resulting in antibacterial effects . Additionally, it may interact with other cellular targets to exert its antiviral and anticancer activities .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-methyl-8-piperidin-4-yloxyquinoline

InChI

InChI=1S/C15H18N2O/c1-11-5-6-12-3-2-4-14(15(12)17-11)18-13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3

InChI Key

ZRDJFIZLLXNEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CCNCC3)C=C1

Origin of Product

United States

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